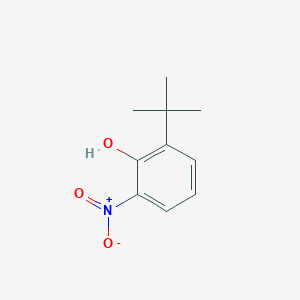![molecular formula C10H19Cl2N3O B2409711 4-[(3R,4S)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole dihydrochloride CAS No. 1969288-74-1](/img/structure/B2409711.png)
4-[(3R,4S)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrrolidine and pyrazole rings, as well as the methoxymethyl and methyl groups attached to these rings . The exact structure would depend on the specific locations of these groups on the rings.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrrolidine and pyrazole rings can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity would be determined by the functional groups present in the molecule and their arrangement .科学的研究の応用
Structural Analysis and Ligand Design
Functionalized Ligands Synthesis : A functionalized ligand similar to the chemical compound was synthesized and structurally analyzed using spectral, elemental, and X-ray diffraction data. This research highlights the potential use of such compounds in ligand design for various applications (Meskini et al., 2011).
PDE9A Inhibitor for Cognitive Disorders : A compound structurally related to the specified chemical was identified as a novel PDE9A inhibitor with potential applications in treating cognitive disorders. This showcases the use of such compounds in the development of new drugs for neurological conditions (Verhoest et al., 2012).
Antimicrobial Activity : Similar compounds have been synthesized and screened for antimicrobial activity, indicating the potential of such chemical structures in developing new antimicrobial agents (Kumar et al., 2012).
Antiviral Properties : Research on 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, structurally related to the compound , has demonstrated notable antiviral properties, suggesting the potential use of such compounds in antiviral drug development (Munier-Lehmann et al., 2015).
Ligand Scaffolds for Metal Complexes : The synthesis of functional pyrazole derivatives related to the compound has been reported, with implications for their use as ligand scaffolds in the assembly of bimetallic complexes. This demonstrates the compound's relevance in coordination chemistry and material science (Röder et al., 2001).
Cancer Treatment : A compound similar to the specified chemical showed potential as an Aurora kinase inhibitor, which may be useful in cancer treatment. This indicates the compound's potential application in oncology (ヘンリー,ジェームズ, 2006).
Anticancer and Antimicrobial Agents : Novel compounds structurally related to the specified chemical have been synthesized and evaluated as potential antimicrobial and anticancer agents, showcasing the compound's relevance in these medical fields (Hafez et al., 2016).
将来の方向性
特性
IUPAC Name |
4-[(3R,4S)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-13-6-8(4-12-13)10-5-11-3-9(10)7-14-2;;/h4,6,9-11H,3,5,7H2,1-2H3;2*1H/t9-,10-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQCFGKBMOHXMH-BZDVOYDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CNCC2COC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CNC[C@H]2COC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

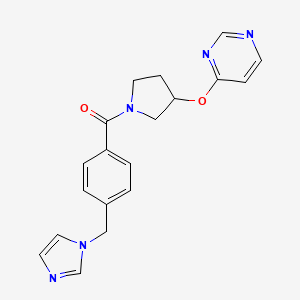
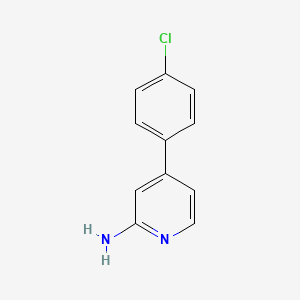
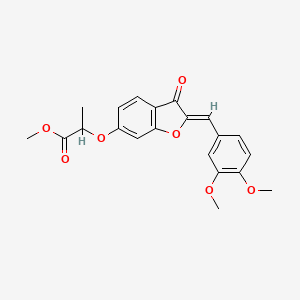
![3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2409632.png)

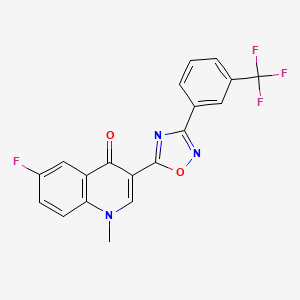
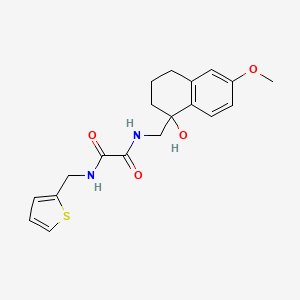

![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B2409642.png)
![(1S,3S)-3-N-(5-Pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride](/img/structure/B2409643.png)
![2-chloro-N-{[6-(2-methoxyethoxy)pyridazin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2409644.png)
![N~1~-(3,5-difluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2409645.png)
